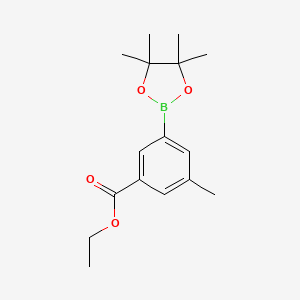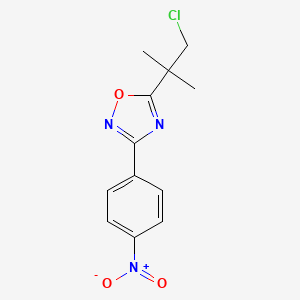
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
“(2,5-Dimethoxyphenyl)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 . It appears as a yellow, red, or brown liquid .
Synthesis Analysis
While the specific synthesis process for “2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is not available, related compounds such as 2, 5-dimethoxyphenethylamine have been synthesized through methods involving Friedel-Crafts reactions .Molecular Structure Analysis
The molecular structure of “(2,5-Dimethoxyphenyl)acetyl chloride” consists of a benzene ring substituted with two methoxy groups and an acetyl chloride group .Physical And Chemical Properties Analysis
“(2,5-Dimethoxyphenyl)acetyl chloride” has a boiling point of 118 °C at 0.8 mmHg, a density of 1.227 g/mL at 25 °C, and a refractive index of n20/D 1.5385 (lit.) .Applications De Recherche Scientifique
Synthesis and Reactivity
- "2-(2-Amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline" was used as an intermediate in synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, demonstrating its utility in complex organic syntheses (Phillips & Castle, 1980).
Chemical Properties and Analysis
- "6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" was identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its potential in analytical chemistry applications (Yoshida, Moriyama, & Taniguchi, 1992).
Medicinal Chemistry and Drug Synthesis
- "1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride" was synthesized from a similar compound, showcasing the compound's relevance in the synthesis of potential pharmaceuticals (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Catalysis
- "Chiral Pt(II)/Pd(II) pincer complexes" involving similar compounds were synthesized and used in catalytic asymmetric aldol and silylcyanation reactions, highlighting the role of such compounds in catalytic processes (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Photophysical Properties
- A study on "Tricarbonylrhenium(I) derivatives" explored the photophysical properties of compounds structurally related to 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, useful in understanding light-matter interactions in similar chemical structures (Albertino et al., 2007).
Organometallic Chemistry
- The synthesis of "Allyl amination of phosphinoquinoline allyl complexes of palladium" involving similar compounds was explored, contributing to the field of organometallic chemistry and the understanding of metal-ligand interactions (Canovese et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZOXYDNAREMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















